molecular formula C20H16BrNO4S B2705633 N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-methoxybenzenecarboxamide CAS No. 339031-42-4

N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-methoxybenzenecarboxamide

Cat. No.: B2705633
CAS No.: 339031-42-4
M. Wt: 446.32
InChI Key: PJSSPOCCRGSCGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-methoxybenzenecarboxamide” is a novel compound that has been synthesized and studied for its potential biological applications . It contains an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety, which belong to N-acyl-α-amino acids, 4H-1,3-oxazol-5-ones, 2-acylamino ketones, and 1,3-oxazoles chemotypes .


Synthesis Analysis

The synthesis of this compound involves the design and creation of novel compounds containing an L-valine residue and a 4-[(4-bromophenyl)sulfonyl]phenyl moiety . The synthesized compounds were characterized through elemental analysis, MS, NMR, UV/VIS, and FTIR spectroscopic techniques .


Molecular Structure Analysis

The molecular structure of “this compound” was confirmed by physicochemical properties and spectroanalytical data (NMR, IR and elemental) .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” were confirmed by their physicochemical properties and spectroanalytical data . Detailed information about specific properties like melting point, boiling point, density, molecular formula, molecular weight, etc., is not available in the retrieved resources.

Scientific Research Applications

Medicinal Chemistry and Biological Activities

In the realm of medicinal chemistry, compounds structurally related to N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-methoxybenzenecarboxamide have been explored for their potential biological activities. For instance, derivatives of bromophenol, a core component in the target compound, have been synthesized and investigated for their cytotoxic and antimicrobial properties. Notably, bromophenol derivatives from the red alga Rhodomela confervoides exhibited significant inactivity against several human cancer cell lines and microorganisms, suggesting selective biological interactions that could inform drug discovery efforts (Zhao et al., 2004).

Moreover, novel quinazoline derivatives incorporating sulfonamide groups have been synthesized, demonstrating potent diuretic and antihypertensive activities in pharmacological studies. This highlights the potential of incorporating the sulfonamide moiety, as found in the compound of interest, into therapeutic agents targeting cardiovascular diseases (Rahman et al., 2014).

Material Science and Polymer Applications

In material science, the sulfone group present in this compound provides a foundation for developing high-performance polymers. Research has shown that poly(arylene ether sulfone) proton exchange membranes with flexible acid side chains, derived from similar sulfone-containing monomers, exhibit excellent proton conductivity and mechanical strength, making them suitable for fuel cell applications (Wang et al., 2012). Such advancements underscore the relevance of sulfone-based compounds in creating materials with specialized functionalities.

Properties

IUPAC Name

N-[4-(4-bromophenyl)sulfonylphenyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16BrNO4S/c1-26-17-4-2-3-14(13-17)20(23)22-16-7-11-19(12-8-16)27(24,25)18-9-5-15(21)6-10-18/h2-13H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJSSPOCCRGSCGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.